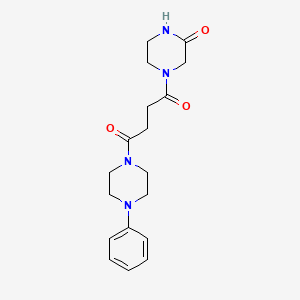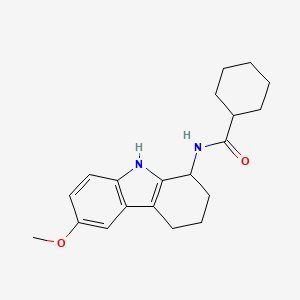![molecular formula C29H32N2O4 B12156871 5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 384367-11-7](/img/structure/B12156871.png)
5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- is a complex heterocyclic compound that belongs to the class of pyrazolo-benzoxazines This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to a benzoxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- typically involves multi-step reactions starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclization to Form Benzoxazine: The pyrazole intermediate is then subjected to cyclization with an appropriate phenol derivative to form the benzoxazine ring. This step often requires the use of a catalyst such as Lewis acids (e.g., aluminum chloride) or Bronsted acids (e.g., sulfuric acid).
Introduction of Substituents: The final step involves the introduction of butoxy, methoxy, and ethoxy groups through nucleophilic substitution reactions. These reactions are typically carried out under mild conditions using alkyl halides and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolo-benzoxazine derivatives.
Substitution: Formation of substituted pyrazolo-benzoxazine derivatives with various functional groups.
科学研究应用
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in medicinal chemistry.
1,3,5-Triazine-based Pyrazole Derivatives: Explored for their anticancer properties.
Uniqueness
5H-Pyrazolo[1,5-c][1,3]benzoxazine, 5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydro- stands out due to its unique combination of substituents and fused ring structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
384367-11-7 |
|---|---|
分子式 |
C29H32N2O4 |
分子量 |
472.6 g/mol |
IUPAC 名称 |
5-(4-butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H32N2O4/c1-4-6-17-34-27-16-13-21(18-28(27)32-3)29-31-25(23-9-7-8-10-26(23)35-29)19-24(30-31)20-11-14-22(15-12-20)33-5-2/h7-16,18,25,29H,4-6,17,19H2,1-3H3 |
InChI 键 |
LUVPGWMGWQAHAV-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156824.png)
![4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12156825.png)
![methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12156832.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B12156839.png)
![5-(3,4-Diethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbo nyl)-3-pyrrolin-2-one](/img/structure/B12156842.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12156846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12156858.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(naphthalen-1-yl)pyrrolidine-2,3-dione](/img/structure/B12156864.png)

![N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12156869.png)

![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156886.png)
